Scientific Field: Neurology and Biochemistry .
Summary of Application: SMLC is a natural analogue of methionine (Met) that is abundantly found in garlic and cabbage.
Methods of Application: In a study, SMLC was used as a dietary supplement in a Drosophila model of Parkinson’s Disease.
Results or Outcomes: SMLC protected against antimycin A-induced mitochondrial membrane depolarization and alleviated 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity.
Scientific Field: Biochemistry.
Summary of Application: Cysteine protecting groups, including SMLC, have enabled a vast array of peptide and protein chemistry over the last several decades.
Results or Outcomes: The unique properties of the thiol side chain of cysteine have garnered enormous interest within the field of peptide and protein chemistry and biology.
S-Methyl-L-cysteine is a naturally occurring amino acid with the chemical formula C₄H₉NO₂S. It is a derivative of cysteine, characterized by the addition of a methyl group to the sulfur atom. This compound is widely found in various plants, particularly in cruciferous vegetables such as garlic and onions, and is known for its potential health benefits, including antioxidant properties and roles in metabolic processes .
SMLC's potential health benefits are likely linked to its role in the methionine cycle and its antioxidant properties. As a substrate for MSRA, SMLC helps maintain cellular antioxidant defenses by providing additional substrate for the enzyme []. This may offer protection against oxidative stress, a factor implicated in various diseases.
Some studies suggest SMLC might have neuroprotective effects. In fruit fly models of Parkinson's disease, dietary SMLC increased the efficacy of the MSRA system, potentially protecting neurons from damage []. However, more research is needed to understand the specific mechanisms by which SMLC exerts its effects.
Research indicates that S-Methyl-L-cysteine exhibits significant biological activities:
S-Methyl-L-cysteine can be synthesized through various methods:
S-Methyl-L-cysteine has several applications across different fields:
Studies have explored the interactions of S-Methyl-L-cysteine with various biological systems:
Several compounds share structural or functional similarities with S-Methyl-L-cysteine. Here are some notable comparisons:
Compound | Structure/Functionality | Unique Features |
---|---|---|
Cysteine | Contains a thiol group; precursor to glutathione | Directly involved in protein synthesis and antioxidant defense |
N-Acetylcysteine | Acetylated form of cysteine; used as a mucolytic agent | Known for its role in restoring glutathione levels |
Homocysteine | Sulfur-containing amino acid; linked to cardiovascular risk | Elevated levels associated with various health risks |
Glutathione | Tripeptide; major antioxidant in cells | Plays a critical role in detoxification processes |
S-Methyl-L-cysteine stands out due to its specific methylation at the sulfur atom, enhancing its solubility and bioavailability compared to other sulfur-containing amino acids. Its unique properties make it particularly valuable in both nutritional and therapeutic contexts.
Irritant